7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is a key intermediate in the synthesis of various fluoroquinolone antibiotics, which are widely used in clinical settings to treat bacterial infections.
Biochemical Analysis
Biochemical Properties
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in inhibiting bacterial enzymes. It interacts with bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . This interaction is crucial for its antibacterial activity and makes it effective against a wide range of Gram-positive and Gram-negative bacteria .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting DNA replication and transcription, leading to cell death in bacteria . This compound also affects cell signaling pathways and gene expression by inhibiting the enzymes responsible for maintaining DNA supercoiling . Additionally, it impacts cellular metabolism by interfering with the normal functioning of bacterial cells, ultimately leading to their demise .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the bacterial DNA gyrase and topoisomerase IV enzymes . This binding inhibits the enzymes’ ability to introduce negative supercoils into DNA, which is necessary for DNA replication and transcription . The inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately causing cell death . This mechanism of action is similar to that of other fluoroquinolones, making it a potent antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that its antibacterial activity can diminish over time due to degradation . In short-term experiments, it remains effective in inhibiting bacterial growth and replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and potential damage to the liver and kidneys have been observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for its metabolism include cytochrome P450 oxidases and transferases . These metabolic processes result in the formation of various metabolites, some of which retain antibacterial activity . The compound’s metabolism can also affect metabolic flux and metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high bacterial loads, such as the liver, kidneys, and lungs . Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the nucleus of bacterial cells . It targets the bacterial DNA gyrase and topoisomerase IV enzymes, which are located in these compartments . The compound’s activity is influenced by its ability to reach these subcellular locations and bind to its target enzymes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of a suitable precursor. One common method starts with the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize waste and improve the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: In chemistry, 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules, particularly fluoroquinolone antibiotics.
Biology: Biologically, this compound is studied for its antibacterial properties. It serves as a model compound for understanding the mechanism of action of quinolone antibiotics and their interactions with bacterial enzymes.
Medicine: In medicine, derivatives of this compound are used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. Its broad-spectrum activity makes it a valuable tool in the fight against antibiotic-resistant bacteria.
Industry: Industrially, the compound is used in the production of pharmaceuticals. Its synthesis and derivatives are crucial for the development of new antibiotics and other therapeutic agents.
Mechanism of Action
The antibacterial activity of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar structure but with a fluorine atom at the 6-position.
Levofloxacin: A stereoisomer of ofloxacin, with a similar quinolone core structure.
Norfloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chlorine and cyclopropyl groups contribute to its broad-spectrum antibacterial activity and its ability to overcome certain bacterial resistance mechanisms.
Properties
IUPAC Name |
7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-1-4-9-11(5-7)15(8-2-3-8)6-10(12(9)16)13(17)18/h1,4-6,8H,2-3H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISYZMAJMMQIRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539004 | |
Record name | 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93110-13-5 | |
Record name | 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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